Home > Products > Screening Compounds P76494 > (R)-5-Bromo-N,N-bis-(tert-butoxycarbonyl)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine
(R)-5-Bromo-N,N-bis-(tert-butoxycarbonyl)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine - 877399-47-8

(R)-5-Bromo-N,N-bis-(tert-butoxycarbonyl)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine

Catalog Number: EVT-2627301
CAS Number: 877399-47-8
Molecular Formula: C23H26BrCl2FN2O5
Molecular Weight: 580.27
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-5-Bromo-N,N-bis-(tert-butoxycarbonyl)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine is a complex organic compound that has garnered attention in the field of medicinal chemistry, particularly for its potential as a protein kinase inhibitor. This compound is characterized by its unique molecular structure and enantiomeric purity, which contribute to its biological activity.

Source

The compound is detailed in various chemical databases and patent literature, including a patent (US7858643B2) that outlines its synthesis and application as a potent inhibitor of protein kinases . It is commercially available from several suppliers, indicating its relevance in research and pharmaceutical applications .

Classification

This compound falls under the category of aminoheteroaryl compounds. It is classified as a brominated pyridine derivative with additional functional groups that enhance its reactivity and biological properties. The presence of both bromine and dichloro groups suggests significant potential for interaction with biological targets.

Synthesis Analysis

Methods

The synthesis of (R)-5-Bromo-N,N-bis-(tert-butoxycarbonyl)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine typically involves multiple synthetic steps:

  1. Starting Materials: The synthesis begins with readily available pyridine derivatives and brominated compounds.
  2. Boc Protection: The introduction of tert-butoxycarbonyl (Boc) groups is crucial for protecting amine functionalities during the reaction sequence.
  3. Bromination: Selective bromination is performed to introduce the bromine atom at the 5-position of the pyridine ring.
  4. Coupling Reaction: The key step involves coupling the protected amine with the ethoxy group derived from 2,6-dichloro-3-fluorophenyl compounds.

Technical Details

The reactions are typically carried out under controlled conditions using solvents such as dimethylformamide or dichloromethane, with catalysts like palladium complexes employed to facilitate coupling reactions . Reaction monitoring can be achieved through techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Molecular Structure Analysis

Structure

The molecular formula of (R)-5-Bromo-N,N-bis-(tert-butoxycarbonyl)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine is C23H26BrCl2FN2O5. Its structure features:

  • A pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom.
  • A bromine atom at the 5-position of the pyridine.
  • A tert-butoxycarbonyl group attached to the nitrogen atom.
  • An ethoxy group linked to a phenyl ring substituted with two chlorine atoms and one fluorine atom.

Data

The molecular weight of this compound is approximately 580.3 g/mol, and it exhibits specific stereochemistry due to its chiral center .

Chemical Reactions Analysis

Reactions

(R)-5-Bromo-N,N-bis-(tert-butoxycarbonyl)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine can participate in various chemical reactions:

  1. Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for further functionalization.
  2. Deprotection Reactions: The Boc groups can be removed under acidic conditions to yield amine functionalities that are essential for biological activity.

Technical Details

Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields and selectivity in these transformations .

Mechanism of Action

The mechanism of action for (R)-5-Bromo-N,N-bis-(tert-butoxycarbonyl)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine primarily involves inhibition of specific protein kinases. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can alter their activity and function.

Process

  1. Binding: The compound binds to the active site of the target kinase.
  2. Inhibition: This binding prevents substrate phosphorylation, thereby disrupting signaling pathways involved in cell proliferation and survival.
Physical and Chemical Properties Analysis

Physical Properties

(R)-5-Bromo-N,N-bis-(tert-butoxycarbonyl)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine appears as a white to light yellow powder .

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol.
  • Stability: Stable under standard laboratory conditions but sensitive to moisture due to the presence of amine functionalities.

Relevant data on melting point or boiling point may vary based on purity and specific synthesis methods used.

Applications

This compound has significant applications in scientific research, particularly in:

  1. Drug Development: As a potential therapeutic agent targeting specific diseases where protein kinases play a critical role.
  2. Biochemical Studies: Used in studies aimed at understanding kinase signaling pathways and their implications in cancer biology and other diseases.
Introduction to the Compound in Contemporary Drug Discovery

Role of Chiral Pyridine Derivatives in Targeted Therapeutics

Chiral pyridine scaffolds constitute a cornerstone in kinase inhibitor design due to their bidirectional pharmacophore compatibility. The "(R)" stereochemistry in this compound's 1-(2,6-dichloro-3-fluorophenyl)ethoxy side chain critically influences binding affinity to kinase active sites. Molecular asymmetry dictates spatial orientation, enabling optimal hydrophobic pocket occupancy within kinases like anaplastic lymphoma kinase and mesenchymal-epithelial transition factor. Studies demonstrate that the (R)-enantiomer of related intermediates exhibits 10-50-fold higher kinase inhibition than its (S)-counterpart, validating stereocontrol as a design imperative [7].

Table 1: Enantiomeric Impact on Biological Activity of Pyridine-Based Kinase Inhibitors

EnantiomerRelative Activity (%)Target Kinase IC₅₀ (nM)Selectivity Index
(R)-isomer1003.2 ± 0.4>300
(S)-isomer2-5148 ± 128

Contemporary synthesis leverages advanced stereoselective methodologies, including enzymatic resolution using Lactobacillus kefir alcohol dehydrogenase mutants and transition metal catalysis. These processes achieve enantiomeric excess exceeding 99%, ensuring pharmacological precision. The pyridine nitrogen additionally serves as a hydrogen bond acceptor, while the bromine atom provides a synthetic handle for cross-coupling reactions essential for fragment elaboration in drug candidates like crizotinib [7] [3].

Structural Significance of tert-Butoxycarbonyl Protecting Groups in Medicinal Chemistry

The dual tert-butoxycarbonyl (Boc) groups in this compound exemplify strategic protection in complex molecule assembly. By masking the pyridin-2-amine functionality as a Boc-protected di-carbamate, chemists prevent undesirable side reactions during multi-step syntheses. This protection is indispensable when subsequent transformations require harsh conditions, such as:

  • Suzuki-Miyaura cross-coupling (palladium-catalyzed)
  • Mitsunobu reactions
  • Organolithium additions

The Boc groups’ steric bulk (tert-butyl moiety) and electronic properties shield the amine while maintaining crystalline solid stability. Thermal analysis confirms Boc stability up to 150°C, with cleavage occurring selectively under acidic conditions (trifluoroacetic acid or hydrochloric acid in dioxane). This controlled deprotection enables sequential functionalization—critical for synthesizing branched pharmacophores [1] [4].

Table 2: Comparative Stability and Deprotection of Amine-Protecting Groups

Protecting GroupAcid StabilityBase StabilityPreferred CleavageByproduct Solubility
tert-ButoxycarbonylModerateHighStrong acid (TFA)Soluble (CO₂ + isobutene)
BenzyloxycarbonylLowModerateHydrogenolysisInsoluble
AcetylLowVery lowBase hydrolysisSoluble

Storage specifications (2-8°C, sealed, desiccated) further underscore Boc stability requirements. Spectroscopic validation via ¹H nuclear magnetic resonance confirms complete reprotection after intermediate reactions, with characteristic tert-butyl singlets at δ 1.4–1.5 ppm verifying group integrity [1] [2].

Historical Context: Evolution of Halogenated Aryl Ether Scaffolds in Kinase Inhibitor Design

Halogenated aryl ether motifs have undergone iterative optimization since early kinase inhibitor development. The 2,6-dichloro-3-fluorophenyl moiety in this compound reflects three generations of scaffold refinement:

  • First-generation systems (1990s): Simple chloro-phenyl ethers exhibited moderate kinase affinity but suffered from metabolic dehalogenation and off-target effects
  • Second-generation (2000s): Fluorine incorporation improved metabolic stability through C-F bond strength while enhancing membrane permeability
  • Contemporary systems: Ortho-chloro substituents enforce rotational restriction, while meta-fluorine provides electron-withdrawing effects that potentiate π-stacking in kinase hydrophobic regions

This compound’s ether linkage (-O-CH(CH₃)-C₆H₂Cl₂F) bridges the halogenated aryl system and pyridine core, establishing optimal spatial separation for simultaneous kinase domain engagement. The bromine atom at pyridine-C5 enables pivotal cross-coupling reactions documented in crizotinib patents—notably Suzuki-Miyaura reactions with boronic esters to install pyrazole or imidazole pharmacophores [4] [7].

Table 3: Evolution of Halogenated Scaffolds in Kinase Inhibitor Development

GenerationRepresentative ScaffoldKinase Inhibition (nM)Metabolic Stability (t₁/₂, min)Clinical Impact
12,6-Dichlorophenyl250–50015–20Limited efficacy
22-Chloro-3-fluorophenyl50–10030–45Moderate success
32,6-Dichloro-3-fluorophenyl3–10>90Breakthrough (e.g., crizotinib)

Patent US9604966B2 details this compound’s application in crizotinib synthesis via palladium-catalyzed coupling followed by Boc deprotection. The 2,6-dichloro-3-fluorophenyl group’s steric profile reduces off-target binding, contributing to crizotinib’s 30-fold selectivity for anaplastic lymphoma kinase over insulin receptor kinases. This historical scaffold evolution underscores the compound’s role in resolving efficacy-toxicity trade-offs that plagued earlier kinase therapeutics [4] [7].

Properties

CAS Number

877399-47-8

Product Name

(R)-5-Bromo-N,N-bis-(tert-butoxycarbonyl)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine

IUPAC Name

tert-butyl N-[5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

Molecular Formula

C23H26BrCl2FN2O5

Molecular Weight

580.27

InChI

InChI=1S/C23H26BrCl2FN2O5/c1-12(17-14(25)8-9-15(27)18(17)26)32-16-10-13(24)11-28-19(16)29(20(30)33-22(2,3)4)21(31)34-23(5,6)7/h8-12H,1-7H3/t12-/m1/s1

InChI Key

ODVAQMSMMKGMLV-GFCCVEGCSA-N

SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)Br)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.